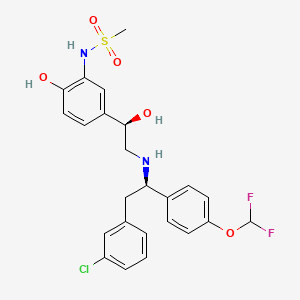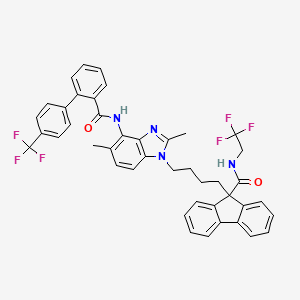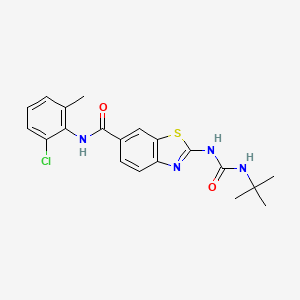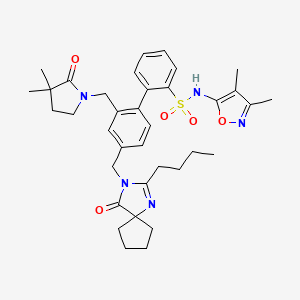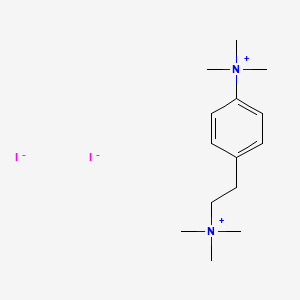
AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide is a bioactive chemical.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study by Barlow et al. (1989) compared the crystal structures of several substituted phenethylammonium salts, including trimethyl(phenethyl)ammonium iodide, providing insights into their biological activities, particularly their nicotine-like effects (Barlow et al., 1989).
Chemical Synthesis : Templ and Schnürch (2022) described the use of phenyl trimethylammonium iodide as a methylating agent for introducing a CH3 group in α-position to a carbonyl group. This method offers advantages such as being nonvolatile and noncancerogenic (Templ & Schnürch, 2022).
Material Synthesis : Jiao et al. (2014) synthesized self n-doped fullerene ammonium derivatives, demonstrating their use in inverted polymer solar cells, highlighting the potential in solar energy technology (Jiao et al., 2014).
X-ray Contrast Agents : Ootegham et al. (1976) synthesized bis(quaternary ammonium) compounds with iodinated benzyl moieties, evaluating them for binding to cartilaginous material and radiocontrast characteristics (Ootegham et al., 1976).
Flocculation in Wastewater Treatment : Sun et al. (2021) studied the synthesis and evaluation of a cationic flocculant for coal chemical wastewater treatment. This highlights the application in environmental science and engineering (Sun et al., 2021).
Thermal Stability in Electrochemical Applications : Ahn et al. (2017) investigated the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors, relevant for energy storage technologies (Ahn et al., 2017).
Medical Imaging : Chansaenpak et al. (2016) synthesized [(18) F]-Ammonium BODIPY dyes for potential use in positron emission tomography (PET) myocardial perfusion imaging, demonstrating the application in medical diagnostic imaging (Chansaenpak et al., 2016).
Ion Mobility Studies : Kim et al. (2008) conducted an experimental and theoretical investigation into the correlation between mass and ion mobility for various ammonium cations, which is important for understanding ion transport in various contexts (Kim et al., 2008).
Electrochromic Materials : Chang et al. (2022) discussed the creation of photochromic and electrochromic hydrogels based on ammonium-functionalized thienoviologen derivatives, with potential applications in smart materials and display technologies (Chang et al., 2022).
Propiedades
Número CAS |
27389-67-9 |
|---|---|
Nombre del producto |
AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE |
Fórmula molecular |
C14H26I2N2 |
Peso molecular |
476.18 g/mol |
Nombre IUPAC |
trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H26N2.2HI/c1-15(2,3)12-11-13-7-9-14(10-8-13)16(4,5)6;;/h7-10H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
DIZOIPNFCMPXFR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



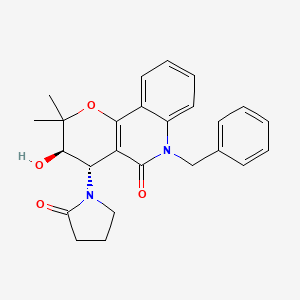

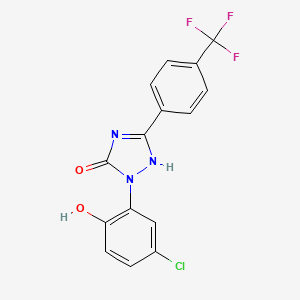
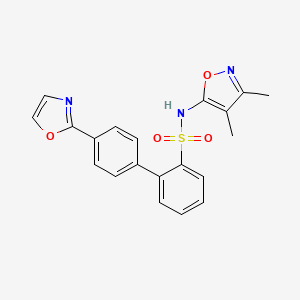

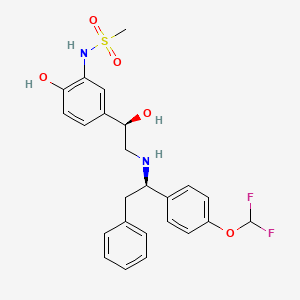
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
